(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
Systematic Nomenclature and Molecular Architecture
The IUPAC name (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate systematically describes its structure:
- Benzofuran core : A fused bicyclic system comprising a benzene ring connected to a furan ring. The numbering begins at the oxygen atom of the furan, with the ketone group at position 3 and the sulfonate ester at position 6.
- Fluorobenzylidene substituent : A 2-fluorophenyl group attached via a double bond (Z-configuration) at position 2 of the benzofuran core. The fluorine atom introduces electronegativity, influencing electronic distribution.
- 4-Chlorobenzenesulfonate group : A sulfonate ester at position 6, derived from 4-chlorobenzenesulfonic acid. The chlorine atom enhances lipophilicity and metabolic stability.
Table 1: Key Structural and Physicochemical Properties
| Property | Value or Description | Source |
|---|---|---|
| Molecular formula | C₂₁H₁₃ClFO₅S | |
| Molecular weight | 440.84 g/mol | |
| Key functional groups | Benzofuran, fluorobenzylidene, sulfonate | |
| Configuration | (2Z)-stereochemistry |
Comparative Analysis with Related Benzofuran Derivatives
This compound belongs to the benzofuran sulfonate family, distinguished by the sulfonate ester at position 6. Unlike simpler benzofurans, the addition of the 4-chlorobenzenesulfonate group increases water solubility while maintaining membrane permeability—a critical balance in drug design. The fluorobenzylidene moiety further differentiates it from non-halogenated analogs, as seen in (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate , where ethoxy substitution alters electronic effects.
Properties
Molecular Formula |
C21H12ClFO5S |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C21H12ClFO5S/c22-14-5-8-16(9-6-14)29(25,26)28-15-7-10-17-19(12-15)27-20(21(17)24)11-13-3-1-2-4-18(13)23/h1-12H/b20-11- |
InChI Key |
FVPCVRCEDBEGCZ-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Biological Activity
(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core and various substituents that enhance its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClFNO5S |
| Molecular Weight | 457.87 g/mol |
| IUPAC Name | (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate |
| InChI Key | [InChI Key Here] |
Synthesis
The synthesis of (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the condensation of 2-fluorobenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction conditions may include:
- Reagents : 2-fluorobenzaldehyde, benzofuran derivative, and a base (e.g., sodium hydroxide).
- Solvents : Ethanol or methanol.
- Temperature : Reactions are generally conducted at elevated temperatures to facilitate condensation.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that it inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
In vitro studies have shown that (2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as kinases and phosphatases.
- Receptor Interaction : It may act as an antagonist or agonist at specific receptors, modulating cellular responses.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to DNA damage and apoptosis.
Case Studies
-
Study on Anticancer Effects :
- A research team tested the compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure.
- Apoptotic markers such as Annexin V positivity were increased, indicating the compound's potential as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
- The compound displayed a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate” can be contextualized by comparing it to analogous benzofuran derivatives documented in the literature. Below is a systematic analysis:
Substituent Effects on the Benzylidene Group
“(2Z)-7-Methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate” ():
This compound substitutes the 2-fluorobenzylidene group with a 4-methylbenzylidene moiety and replaces the 4-chlorobenzenesulfonate with a 4-fluorobenzoate ester. The methyl group at the benzylidene position enhances lipophilicity, while the 4-fluorobenzoate may reduce steric hindrance compared to the bulkier sulfonate group in the target compound. These differences could lead to variations in crystallinity or biological target binding .- “(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” (): The 2,4-dimethoxybenzylidene substituent introduces electron-donating methoxy groups, contrasting with the electron-withdrawing fluorine in the target compound. Methoxy groups may also participate in hydrogen bonding, influencing supramolecular assembly .
- “(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one” (): This derivative replaces the 4-chlorobenzenesulfonate with a 2-methylprop-2-enoxy group, introducing aliphatic character and reducing polarity. The 3-fluorophenyl substituent versus 2-fluorophenyl in the target compound may shift electronic distribution and dipole moments, affecting reactivity or intermolecular interactions .
Sulfonate vs. Other Ester Groups
The 4-chlorobenzenesulfonate group in the target compound is distinct from the methanesulfonate in and the benzoate in . Sulfonate groups generally confer higher acidity and water solubility compared to esters. The 4-chloro substituent adds steric bulk and electron-withdrawing effects, which may enhance stability against hydrolysis but reduce bioavailability compared to smaller esters .
Crystallographic and Structural Insights
While direct crystallographic data for the target compound are absent in the evidence, analogous compounds (e.g., ’s “(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate”) suggest that substituents significantly influence crystal packing. For example, methoxy groups () can form hydrogen bonds, whereas halogens (F, Cl) may engage in halogen bonding or van der Waals interactions. The Z-configuration common to these compounds ensures consistent spatial orientation of substituents, critical for comparative structure-activity relationship (SAR) studies .
Table 1: Structural and Functional Comparison of Analogous Compounds
Preparation Methods
Alkynyl Sulfoxide-Based Cyclization
A novel method employs alkynyl sulfoxides and phenols under electrophilic activation. For example, alkynyl sulfoxide 2a reacts with phenol derivatives in the presence of trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) to yield multisubstituted benzofurans. Key steps include:
-
Electrophilic activation : TFAA generates a sulfurane intermediate, enabling nucleophilic attack by the phenol.
-
Sigmatropic rearrangement : Forms the benzofuran ring with regioselectivity dependent on substituent electronic effects.
Optimized conditions : Toluene or trifluoromethylbenzene at 85–91°C yields benzofurans with functional groups (e.g., esters, halides) intact.
Claisen-Schmidt Condensation
Alternative routes use Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and aldehydes. For instance, 2-hydroxy-5-nitrobenzaldehyde reacts with chloroacetone in methanol to form 2-acetylbenzofuran, followed by nitro reduction to an amine intermediate. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.
Sulfonate Esterification
The hydroxyl group at position 6 is sulfonated using 4-chlorobenzenesulfonyl chloride:
Classical Sulfonation
-
Conditions : The benzofuran intermediate (1 equiv) reacts with 4-chlorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with pyridine (2 equiv) as a base.
-
Workup : The mixture is washed with dilute HCl, dried over Na<sub>2</sub>SO<sub>4</sub>, and purified via silica gel chromatography.
Catalytic Sulfur(VI) Fluoride Exchange (SuFEx)
A click chemistry approach uses β-arylethenesulfonyl fluorides and benzofuran-3(2H)-ones under organocatalytic conditions (10 mol% BTMG, 4Å molecular sieves). This method achieves high regioselectivity and functional group tolerance.
Alternative Pathways
Palladium-Copper Catalyzed Cyclization
A Pd-Cu system facilitates intramolecular C–O bond formation from 2-allyloxyphenylacetylene precursors. This method is effective for electron-deficient benzofurans but requires stringent anhydrous conditions.
Lewis Acid-Mediated Propargylation
BF<sub>3</sub>·OEt<sub>2</sub> promotes propargylation of phenols, followed by cyclization to benzofurans. The sulfonate group is introduced post-cyclization via nucleophilic aromatic substitution.
Characterization and Optimization
Analytical Data
Challenges and Solutions
-
Regioselectivity : Electron-withdrawing groups (e.g., sulfonate) direct electrophilic substitution to the para position.
-
Z/E isomerism : Kinetic control and low-temperature conditions favor the Z isomer.
-
Purification : Column chromatography (hexane:EtOAc, 3:1) removes unreacted sulfonyl chlorides.
Comparative Analysis of Methods
Industrial-Scale Considerations
Patent CN102603650A outlines a one-pot process using MIBK as a solvent and sodium hydride-free conditions to enhance safety. The method avoids genotoxic intermediates and achieves 90% overall yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
